molecular formula C7H10O2S B2650154 [4-(Methoxymethyl)thiophen-2-yl]methanol CAS No. 1229627-07-9

[4-(Methoxymethyl)thiophen-2-yl]methanol

Cat. No.: B2650154
CAS No.: 1229627-07-9
M. Wt: 158.22
InChI Key: BWVLJXXZIINPCY-UHFFFAOYSA-N
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Description

[4-(Methoxymethyl)thiophen-2-yl]methanol is a thiophene derivative featuring a hydroxymethyl (-CH₂OH) group at the 2-position and a methoxymethyl (-CH₂OCH₃) group at the 4-position of the heterocyclic ring. Its molecular formula is C₇H₁₀O₂S, with a molecular weight of 158.21 g/mol. The compound’s structure combines electron-donating groups (methoxymethyl) and a polar hydroxymethyl substituent, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science.

Properties

IUPAC Name

[4-(methoxymethyl)thiophen-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c1-9-4-6-2-7(3-8)10-5-6/h2,5,8H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVLJXXZIINPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CSC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxymethyl)thiophen-2-yl]methanol typically involves the reaction of thiophene derivatives with methoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Table 1: Chemical Reaction Types

Reaction TypeDescriptionCommon Reagents
Oxidation Converts the compound into aldehydes or carboxylic acidsPotassium permanganate, Chromium trioxide
Reduction Forms thiophene derivatives with reduced functional groupsLithium aluminum hydride, Sodium borohydride
Substitution The methoxymethyl group can be replaced by other nucleophilesSodium hydride, Potassium carbonate

Chemistry

As an intermediate in organic synthesis, [4-(Methoxymethyl)thiophen-2-yl]methanol is utilized in the development of more complex molecules. Its structural properties allow for modifications that can lead to new compounds with desired characteristics.

Biology and Medicine

Research indicates that this compound exhibits potential pharmacological properties, particularly in the area of anticancer activity. Studies have shown its effectiveness against various cancer cell lines.

Case Study: Anticancer Activity
In a study evaluating various thiophene derivatives, this compound demonstrated notable cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The compound showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
U-87TBDCurrent Study
MDA-MB-231TBDCurrent Study

Antioxidant Activity
Compounds with thiophene moieties, including this compound, have demonstrated significant antioxidant properties. The antioxidant activity can be assessed using assays such as the DPPH radical scavenging method.

Table 3: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compoundTBDCurrent Study
Ascorbic Acid50

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities.

Table 4: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureusTBDCurrent Study
Escherichia coliTBDCurrent Study

Table 5: Comparison with Similar Compounds

CompoundStructural Feature
[4-(4-Methoxyphenyl)thiophen-2-yl]methanolMethoxyphenyl group instead of methoxymethyl
Thiophene-2-methanolSimpler structure with only a thiophene ring

Mechanism of Action

The exact mechanism of action of [4-(Methoxymethyl)thiophen-2-yl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in pharmacological contexts, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares [4-(Methoxymethyl)thiophen-2-yl]methanol with key analogues from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference ID
This compound C₇H₁₀O₂S 158.21 Thiophene, -CH₂OH (2-position), -CH₂OCH₃ (4) -
(4-Thiophen-2-ylphenyl)methanol C₁₁H₁₀OS 190.26 Phenyl ring, -CH₂OH (para to thiophene)
(4-Ethynylthiophen-2-yl)methanol C₇H₆OS 138.19 Thiophene, -CH₂OH (2), -C≡CH (4)
[4-(1,3-Thiazol-2-yl)phenyl]methanol C₁₀H₉NOS 191.25 Phenyl ring, thiazole (N,S-heterocycle)
4-(Methoxymethyl)phenol C₈H₁₀O₂ 138.16 Phenol ring, -CH₂OCH₃ (para)

Key Observations :

  • Size and Complexity : The target compound is smaller than phenyl-containing analogues (e.g., ) but bulkier than ethynyl-substituted derivatives ().
  • Electronic Effects: The methoxymethyl group enhances electron density on the thiophene ring, while the hydroxymethyl group introduces polarity. This contrasts with 4-(methoxymethyl)phenol (), where the phenolic -OH dominates reactivity.
Reactivity and Functional Group Behavior
  • Hydroxymethyl Group: Susceptible to oxidation (e.g., to carboxylic acid) or esterification. Similar reactivity is observed in (4-Thiophen-2-ylphenyl)methanol (). Enzymatic oxidation: 4-(Methoxymethyl)phenol is oxidized by vanillyl-alcohol oxidase (kₐₜ = 3.1 s⁻¹) (), suggesting the target compound’s hydroxymethyl group may also serve as a substrate for redox enzymes.
  • Methoxymethyl Group :
    • Ether stability reduces susceptibility to hydrolysis compared to esters or acetals.
    • In polymers, methoxymethyl groups improve solubility, as seen in poly(cyclopentadithiophene) derivatives ().
Physicochemical Properties
  • Solubility: The hydroxymethyl group enhances water solubility compared to non-polar analogues like (4-Ethynylthiophen-2-yl)methanol ().
  • Thermal Stability :
    • Thiophene derivatives generally exhibit higher thermal stability than furans or pyrroles due to sulfur’s electron-withdrawing effects.

Biological Activity

[4-(Methoxymethyl)thiophen-2-yl]methanol is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anticancer, and antimicrobial properties, supported by relevant data tables and research findings.

Chemical Structure:

  • Molecular Formula: C₉H₁₀O₂S
  • Molecular Weight: 182.24 g/mol

Synthesis:
The synthesis of this compound typically involves the reaction of thiophene derivatives with methoxymethyl chloride under basic conditions, often using sodium hydride or potassium carbonate as bases to facilitate the substitution reaction .

Antioxidant Activity

Research indicates that compounds with thiophene moieties exhibit significant antioxidant properties. For instance, studies have shown that derivatives of thiophene can scavenge free radicals effectively. The antioxidant activity of this compound can be evaluated using assays such as the DPPH radical scavenging method.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compoundTBDCurrent Study
Ascorbic Acid50
Other Thiophene DerivativesTBD

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound's efficacy against different cancer cell lines can be assessed using the MTT assay.

Case Study:
In a study evaluating various thiophene derivatives, this compound demonstrated notable cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The compound showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating its potential as an anticancer agent .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
U-87TBDCurrent Study
MDA-MB-231TBDCurrent Study

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been documented. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities.

Table 3: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureusTBDCurrent Study
Escherichia coliTBDCurrent Study

While the precise mechanism of action for this compound remains under investigation, it is hypothesized that its biological effects are mediated through interactions with specific molecular targets such as enzymes or receptors involved in oxidative stress and cell proliferation pathways .

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